molecular formula C20H26N4O2S B406956 7-hexyl-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 303972-83-0

7-hexyl-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

カタログ番号 B406956
CAS番号: 303972-83-0
分子量: 386.5g/mol
InChIキー: LAEHFLONTBCLFF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-hexyl-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione, also known as PNU-74654, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. The compound has shown promising results in preclinical studies, and its mechanism of action suggests that it may be effective against a range of cancer types.

作用機序

7-hexyl-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is an important enzyme involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. This compound has been shown to be highly selective for PARP1, with minimal off-target effects.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, this compound has also been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit the production of inflammatory cytokines, which may be beneficial in the treatment of inflammatory diseases. This compound has also been shown to have neuroprotective effects in animal models of traumatic brain injury.

実験室実験の利点と制限

One advantage of 7-hexyl-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is its high selectivity for PARP1, which minimizes off-target effects and reduces the risk of toxicity. Additionally, the compound has been shown to be effective at low concentrations, which may reduce the risk of side effects. However, one limitation of this compound is its relatively low solubility, which may make it difficult to use in certain experimental settings.

将来の方向性

There are several potential future directions for research on 7-hexyl-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of combination therapies that include this compound and other cancer drugs. Preclinical studies have shown that this compound may be effective in combination with chemotherapy or radiation therapy. Another area of interest is the development of new formulations or delivery methods that improve the solubility and bioavailability of this compound. Finally, further research is needed to better understand the mechanism of action of this compound and its potential applications in other disease areas.

合成法

The synthesis of 7-hexyl-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a multi-step process that involves several key reactions. The starting material for the synthesis is 5-methyluracil, which is first converted to 5-methyl-2-thiouracil through a reaction with sulfur. The 2-thiouracil is then reacted with 4-methylbenzyl chloride to form the corresponding N-alkylated product. This intermediate is then reacted with hexylmagnesium bromide to introduce the hexyl group. Finally, the resulting compound is oxidized to form this compound.

科学的研究の応用

7-hexyl-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in cancer treatment. In preclinical studies, the compound has shown promising results in inhibiting the growth of a range of cancer cell lines, including breast, colon, and lung cancer. The compound has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.

特性

IUPAC Name

7-hexyl-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-4-5-6-7-12-24-16-17(23(3)19(26)22-18(16)25)21-20(24)27-13-15-10-8-14(2)9-11-15/h8-11H,4-7,12-13H2,1-3H3,(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEHFLONTBCLFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。